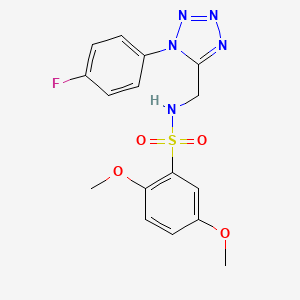

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4S/c1-25-13-7-8-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSOSZNKIEHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the dimethoxybenzenesulfonamide moiety is often synthesized via sulfonation of a dimethoxybenzene derivative followed by amide formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide has demonstrated notable antitumor properties. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, it has been observed to exhibit significant cytotoxicity against breast and lung cancer cells, with IC50 values lower than those of conventional chemotherapeutic agents .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in critical biological pathways. Notably, it has shown the ability to inhibit retinoic acid receptor-related orphan receptor C (RORc), which is pivotal in the regulation of interleukin-17 (IL-17) production. This interaction suggests that it may be useful in treating autoimmune diseases where IL-17 plays a crucial role, such as psoriasis and rheumatoid arthritis .

Selectivity and Potency

Research indicates that this compound exhibits over 200-fold selectivity against other nuclear receptors compared to similar compounds. This high selectivity enhances its therapeutic potential while minimizing off-target effects, making it a promising candidate for further development .

Case Study 1: RORc Inhibition

A preclinical study assessed the compound's efficacy as a RORc inverse agonist. Results showed significant inhibition of IL-17 production in both in vitro and in vivo models. This suggests its potential application in therapies targeting inflammatory conditions .

Case Study 2: Cancer Cell Line Testing

In a comparative analysis involving multiple cancer cell lines, this compound exhibited IC50 values significantly lower than those of established chemotherapeutic agents. This finding highlights its potential as a novel anticancer agent warranting further investigation .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:

1-(4-fluorophenyl)-1H-tetrazole: Shares the tetrazole and fluorophenyl moieties but lacks the dimethoxybenzenesulfonamide group.

2,5-dimethoxybenzenesulfonamide: Contains the dimethoxybenzenesulfonamide moiety but lacks the tetrazole and fluorophenyl groups.

N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide: Combines the fluorophenyl and dimethoxybenzenesulfonamide groups but lacks the tetrazole ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its ability to enhance binding interactions with biological targets. The presence of the 4-fluorophenyl group may improve its pharmacokinetic properties, while the 2,5-dimethoxy substituents contribute to its overall lipophilicity and solubility.

- Molecular Formula : C16H18FN5O3S

- Molecular Weight : 373.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions, which may inhibit enzymatic activity or modulate receptor functions.

Antitumor Activity

Research has indicated that compounds containing tetrazole moieties exhibit antitumor properties . For example, studies have shown that similar sulfonamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The sulfonamide group is known to mimic substrates or transition states in enzyme-catalyzed reactions, leading to competitive inhibition.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the activity of specific kinases involved in cancer signaling pathways. For instance, it showed significant inhibition against mutant forms of epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment.

- Cell Line Testing : The compound was tested on several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology.

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis through activation of caspase pathways.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide, and what analytical methods validate its purity?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving sulfonamide coupling. For example, sulfonyl chloride derivatives (e.g., 2,5-dimethoxybenzenesulfonyl chloride) can react with amine intermediates (e.g., (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine) in dry pyridine under stirring for 5–8 hours at room temperature. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the target compound . Purity validation requires 1H/13C-NMR (to confirm substituent integration and connectivity), IR spectroscopy (to detect sulfonamide S=O stretches ~1350–1150 cm⁻¹), and HPLC (>95% purity) .

Q. How can the crystal structure of this compound be determined, and which software tools are optimal for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100–295 K using Mo/Kα radiation (λ = 0.71073 Å) is recommended. For refinement, SHELXL (v.2018+) is preferred due to its robustness in handling sulfonamide torsional parameters and tetrazole ring geometry. Key metrics include R-factor (<0.05), data-to-parameter ratio (>15:1), and validation via PLATON for symmetry checks .

Advanced Research Questions

Q. What computational methods predict the pharmacological activity of this sulfonamide-tetrazole hybrid?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can optimize the molecular geometry and calculate electrostatic potential maps to identify reactive sites. Molecular docking (e.g., AutoDock Vina ) against target proteins (e.g., kinases or bacterial enzymes) assesses binding affinities. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F⋯H or π-stacking) to correlate crystallographic data with bioactivity .

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

- Methodological Answer : Discrepancies between IR (absence of expected bands) and NMR (unassigned peaks) may arise from tautomerism or solvent effects. Cross-validate via:

- Variable-temperature NMR to detect dynamic equilibria (e.g., sulfonamide rotamers).

- Solvent-switching experiments in IR (e.g., KBr pellet vs. ATR).

- Mass spectrometry (HRMS) to confirm molecular ion consistency .

Q. What strategies optimize the compound’s biological activity against resistant bacterial strains?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on:

- Tetrazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-fluorophenyl moiety to enhance membrane penetration.

- Sulfonamide modification : Replacing methoxy groups with bioisosteres (e.g., trifluoromethyl) to improve target binding.

- Synergistic assays : Test combinations with β-lactam antibiotics to overcome resistance via efflux pump inhibition .

Q. How does the tautomeric behavior of the tetrazole moiety influence the compound’s reactivity?

- Methodological Answer : The 1H-tetrazole ring exists in equilibrium between 1H- and 2H-tautomers, affecting hydrogen-bonding and solubility. Investigate via:

- 13C-NMR chemical shifts : Carbon signals at ~150–160 ppm indicate tautomeric states.

- pH-dependent UV-Vis spectroscopy : Monitor absorption shifts (λmax 250–300 nm) to track protonation/deprotonation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations (e.g., 60% vs. 85%) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.